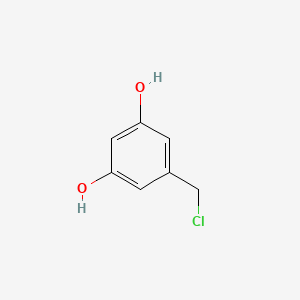![molecular formula C12H15ClN4O B13993667 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3603-50-7](/img/structure/B13993667.png)
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound that belongs to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol can yield the corresponding ketone or aldehyde.
科学研究应用
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar biological activities.
4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide: Another compound with a pyrimidine ring and amino group, used in different therapeutic applications.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific structure, which combines a pyrimidine ring with an amino group and a phenylethanol moiety. This unique combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
3603-50-7 |
|---|---|
分子式 |
C12H15ClN4O |
分子量 |
266.73 g/mol |
IUPAC 名称 |
2-[(2-aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9;/h1-7,10,17H,8H2,(H3,13,14,15,16);1H |
InChI 键 |
ARDYBWBLBKPYLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)




![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
